Diethyl pyridine-2,4-dicarboxylate
Overview
Description
Diethyl pyridine-2,4-dicarboxylate is a potent prolyl 4-hydroxylase-directed proinhibitor . It inhibits prolyl hydroxylation and procollagen processing in chick-embryo calvaria .
Synthesis Analysis
An efficient, useful and one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds is accomplished from aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C .Chemical Reactions Analysis
Diethyl pyridine-2,4-dicarboxylate inhibits prolyl hydroxylation and procollagen processing in chick-embryo calvaria .Scientific Research Applications
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Anti-corrosion, Antimicrobial, and Antioxidant Properties
- Field : Material Science and Biomedical Applications
- Application : This compound has been used in the synthesis of a 1,4-dihydropyridine derivative, which has shown promising anti-corrosion, antimicrobial, and antioxidant properties .
- Method : The derivative was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C .
- Results : The compound achieved an anti-corrosive efficacy of 81.89% for a concentration of 2×10^-3 M. It also outperformed Gentamicin in antimicrobial screenings against all tested pathogens. The antioxidant potential was found to have an IC50 value of 113.964±0.076 µg/ml .
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Inhibitor of Histone Lysine Demethylases
- Field : Biochemistry
- Application : 2,4-Pyridinedicarboxylic acid, a related compound, is known to inhibit histone lysine demethylases .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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Precursor in the Synthesis of Pyrrolo[1,2-b]pyridazines
- Field : Medicinal Chemistry
- Application : Diethyl pyrrole-2,5-dicarboxylate, a related compound, has been used as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
- Prolyl 4-Hydroxylase Inhibitor
- Field : Biochemistry
- Application : Diethyl pyridine-2,4-dicarboxylate is a potent prolyl 4-hydroxylase-directed proinhibitor .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Diethyl pyridine-2,4-dicarboxylate inhibits prolyl hydroxylation and procollagen processing in chick-embryo calvaria .
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Precursor in the Synthesis of Pyrrolo[1,2-b]pyridazines
- Field : Medicinal Chemistry
- Application : Diethyl pyridine-2,4-dicarboxylate has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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Potential Janus Kinase Inhibitors
- Field : Biochemistry
- Application : Diethyl pyridine-2,4-dicarboxylate has been used as potential Janus kinase inhibitors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Safety And Hazards
Diethyl pyridine-2,4-dicarboxylate is classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and washing off with soap and plenty of water in case of skin contact .
properties
IUPAC Name |
diethyl pyridine-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-9(7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUDQLHCIAOWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961682 | |
Record name | Diethyl lutidinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pyridine-2,4-dicarboxylate | |
CAS RN |
41438-38-4 | |
Record name | Diethyl 2,4-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41438-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 2,4-pyridinedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041438384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl lutidinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl pyridine-2,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL LUTIDINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN4572M5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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